molecular formula C17H19NO2 B4404830 2-(2,5-dimethylphenoxy)-N-phenylpropanamide

2-(2,5-dimethylphenoxy)-N-phenylpropanamide

Cat. No.: B4404830
M. Wt: 269.34 g/mol
InChI Key: ITOJNFLELRWDIK-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)-N-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, and a phenyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-phenylpropanamide typically involves the following steps:

    Preparation of 2,5-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2-(2,5-dimethylphenoxy)propanoic acid: This intermediate is prepared by reacting 2,5-dimethylphenol with 2-bromopropanoic acid in the presence of a base like sodium hydroxide.

    Amidation: The final step involves the reaction of 2-(2,5-dimethylphenoxy)propanoic acid with aniline (phenylamine) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenoxy)-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic rings.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(2,5-Dimethylphenoxy)-N-phenylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of polymers and other materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-phenylpropanamide involves its interaction with specific molecular targets. The phenoxy and phenyl groups can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    2-(2,5-Dimethylphenoxy)-N-(2-methoxyethyl)propanamide: Similar structure but with an additional methoxyethyl group.

Uniqueness

2-(2,5-Dimethylphenoxy)-N-phenylpropanamide is unique due to its specific substitution pattern and the presence of both phenoxy and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-9-10-13(2)16(11-12)20-14(3)17(19)18-15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOJNFLELRWDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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